molecular formula C16H12N4O B5673172 4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline

4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B5673172
M. Wt: 276.29 g/mol
InChI Key: IZAFLPIWXWDMGN-UHFFFAOYSA-N
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Description

4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline is a compound belonging to the triazoloquinoxaline familyThe structure of this compound includes a triazolo ring fused with a quinoxaline moiety, which contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Properties

IUPAC Name

4-(2-methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c1-11-6-2-5-9-14(11)21-16-15-19-17-10-20(15)13-8-4-3-7-12(13)18-16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAFLPIWXWDMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322753
Record name 4-(2-methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809196
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

312587-68-1
Record name 4-(2-methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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